
3-(Benzenesulfonyl)-8-nitroquinoline
Overview
Description
3-(Benzenesulfonyl)-8-nitroquinoline (CAS RN: 607743-07-7) is a quinoline derivative characterized by a benzenesulfonyl group at position 3 and a nitro group at position 7. Its molecular formula is C₁₅H₁₀N₂O₄S, with a molecular weight of 314.32 g/mol. This compound is primarily utilized as a research chemical in pharmacological and coordination chemistry studies, owing to its structural features that influence electronic properties and biological interactions .
Biological Activity
3-(Benzenesulfonyl)-8-nitroquinoline is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound this compound has a complex structure characterized by a quinoline core with a nitro group at the 8-position and a benzenesulfonyl group at the 3-position. Its molecular formula is C₁₃H₉N₃O₃S, and it is known for its solubility in organic solvents, which facilitates its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The nitro group can undergo reduction to form reactive intermediates that can participate in nucleophilic substitution reactions, leading to the modification of biomolecules such as proteins and nucleic acids. This mechanism is crucial for its antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of electron transport chains, which are vital for bacterial survival .
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium tuberculosis | 1.2 µg/mL |
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 2.0 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have reported that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting specific kinases involved in cell proliferation .
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical cancer) | 5.0 |
MCF-7 (Breast cancer) | 4.2 |
A549 (Lung cancer) | 6.1 |
Case Studies
- Study on Antimycobacterial Activity : A recent study evaluated the efficacy of various quinoline derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that this compound was more effective than standard treatments like isoniazid, showcasing its potential as a novel therapeutic agent .
- Cancer Cell Apoptosis Induction : Another research investigation focused on the compound's ability to induce apoptosis in HeLa cells through mitochondrial pathways. The study found that treatment with this quinoline derivative led to increased levels of reactive oxygen species (ROS), triggering cell death .
Scientific Research Applications
Chemistry
3-(Benzenesulfonyl)-8-nitroquinoline serves as a valuable building block in organic synthesis. Its structure allows for various modifications, enabling the creation of complex molecules. The compound can undergo:
- Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with enhanced properties.
- Redox Reactions: The nitro group can be reduced to an amino group, facilitating further functionalization.
Biological Applications
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown:
- Antimicrobial Activity: The compound demonstrates effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of nitroquinoline derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .
Medical Applications
The compound is under investigation for its therapeutic effects in treating diseases such as cancer and infections. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
- Mechanism of Action: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Data Table: Summary of Applications
Application Area | Specific Uses | Findings |
---|---|---|
Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |
Biology | Antimicrobial agent | Effective against specific bacterial strains |
Anticancer activity | Significant cytotoxicity observed in cancer cell lines | |
Medicine | Potential therapeutic agent | Investigated for effects on cancer and infections |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Benzenesulfonyl)-8-nitroquinoline, and how can reaction yields be maximized?
The compound can be synthesized via photoirradiation of intermediates such as 3-(2-azidophenyl)-8-nitroquinoline in α,α,α-trifluorotoluene, followed by silica gel column chromatography (petroleum ether/EtOAc, 6:4→1:1 v/v) for purification. This method achieved a 77% yield under controlled conditions . Key factors for yield optimization include solvent choice, irradiation time, and gradient elution during chromatography.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- 13C NMR : Critical for confirming substituent positions (e.g., δ 152.0 for C-2, δ 145.7 for C-5) and aromatic ring connectivity .
- UV-Vis : A λmax of 311 nm (MeOH) indicates π→π* transitions in the quinoline core .
- HRMS : While decomposition was observed in one study , alternative ionization methods (e.g., MALDI-TOF) or lower temperatures may mitigate this issue.
13C NMR Peaks (CDCl3) | Assignment |
---|---|
152.0 | C-2 (quinoline) |
145.7 | C-5 (sulfonyl) |
132.4 | C-4 (nitro group) |
Q. How stable is this compound under standard laboratory conditions?
Stability depends on storage conditions. The nitro group may render the compound sensitive to light and heat. Store in inert atmospheres (e.g., argon) at 2–8°C, sealed to avoid moisture, as suggested for analogous nitroquinolines .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
Cross-validation using 1H-13C HSQC (to assign protonated carbons) and NOESY/ROESY (for spatial proximity) is critical. For example, HSQC confirmed C-8 connectivity in related quinoline derivatives . If X-ray data is unavailable, computational methods (DFT-based NMR prediction) can supplement experimental results.
Q. What mechanistic insights explain the reactivity of the nitro group in this compound?
The electron-withdrawing nitro group enhances electrophilic substitution at the quinoline C-4 position. In analogues, nitro groups participate in cyclization reactions under photoirradiation, forming fused heterocycles . Kinetic studies using time-resolved UV-Vis or in-situ FTIR can track nitro group reactivity.
Q. How does the benzenesulfonyl moiety influence the compound’s fluorescence or biological activity?
Benzenesulfonyl groups in quinoline derivatives are known to enhance metal-binding properties (e.g., zinc sensing via fluorescence quenching). Structural analogs like TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) demonstrate utility in biological zinc detection . Test the compound’s fluorescence in buffered solutions with divalent cations (Zn²⁺, Cu²⁺) to assess potential applications.
Q. What strategies mitigate decomposition during high-resolution mass spectrometry (HRMS) analysis?
- Use soft ionization techniques (e.g., ESI with lower capillary voltages).
- Analyze the compound as a derivatized form (e.g., trimethylsilyl ethers) to enhance stability.
- Perform rapid analysis at low temperatures (e.g., cryo-HRMS) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar quinoline derivatives?
Variability often arises from differences in:
- Purification methods : Gradient elution ratios (e.g., petroleum ether/EtOAc) significantly impact recovery .
- Intermediate stability : Azido intermediates may degrade if not handled under strict inert conditions.
- Scale : Milligram-scale reactions (e.g., 0.24 mmol in ) may not extrapolate linearly to larger batches.
Application-Oriented Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Metal-binding assays : Fluorescence titration with Zn²⁺/Cu²⁺ to assess chelation potential .
- Antimicrobial testing : Screen against Gram-negative/positive bacteria, leveraging the nitro group’s known bioactivity in quinolones .
Q. Can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) against bacterial DNA gyrase or zinc-dependent enzymes can prioritize experimental targets. Use DFT calculations to map electrostatic surfaces and identify reactive sites.
Q. Methodological Best Practices
- Synthesis : Prioritize photoirradiation over thermal methods to avoid nitro group decomposition .
- Characterization : Combine NMR with IR spectroscopy to confirm sulfonyl and nitro functional groups.
- Biological Studies : Include control experiments with 8-nitroquinoline derivatives to isolate the benzenesulfonyl moiety’s effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-(Benzenesulfonyl)-8-nitroquinoline and analogous compounds:
Chemical Reactivity and Coordination Behavior
- Silver Ion Coordination: 8-Nitroquinoline derivatives, such as this compound, exhibit weaker interactions with Ag⁺ ions compared to 5-nitroquinoline analogs. NMR titrations show minimal chemical shift changes for 8-nitroquinoline, suggesting poor complexation due to steric hindrance or electronic effects from the nitro group at position 8 . In contrast, 5-nitroquinoline forms stable 1:2 Ag⁺ complexes, as evidenced by ESI-MS and titration studies .
Physicochemical Properties
- Solubility: this compound is sparingly soluble in chloroform and DMSO, similar to halogenated derivatives like 3-Bromo-8-chloro-6-nitroquinoline . 3-Fluoro-8-nitroquinoline, with a smaller fluorine substituent, exhibits higher solubility in methanol and aqueous solutions .
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c18-17(19)14-8-4-5-11-9-13(10-16-15(11)14)22(20,21)12-6-2-1-3-7-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJASKGJCBCHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698891 | |
Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607743-07-7 | |
Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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